{2-(4-fluorophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid
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Overview
Description
2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl, methylphenyl, and aminophenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Fluorophenyl Compounds: Other compounds with fluorophenyl groups, like 2-fluoro-4-methylphenol, may exhibit similar chemical reactivity.
Uniqueness
2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is unique due to its specific combination of substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C26H23FN2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C26H23FN2O3/c1-16-3-11-20(12-4-16)28-24-22(15-23(30)31)25(18-7-9-19(27)10-8-18)29(26(24)32)21-13-5-17(2)6-14-21/h3-14,25,28H,15H2,1-2H3,(H,30,31) |
InChI Key |
WDXUFGNIWPKZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F)CC(=O)O |
Origin of Product |
United States |
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